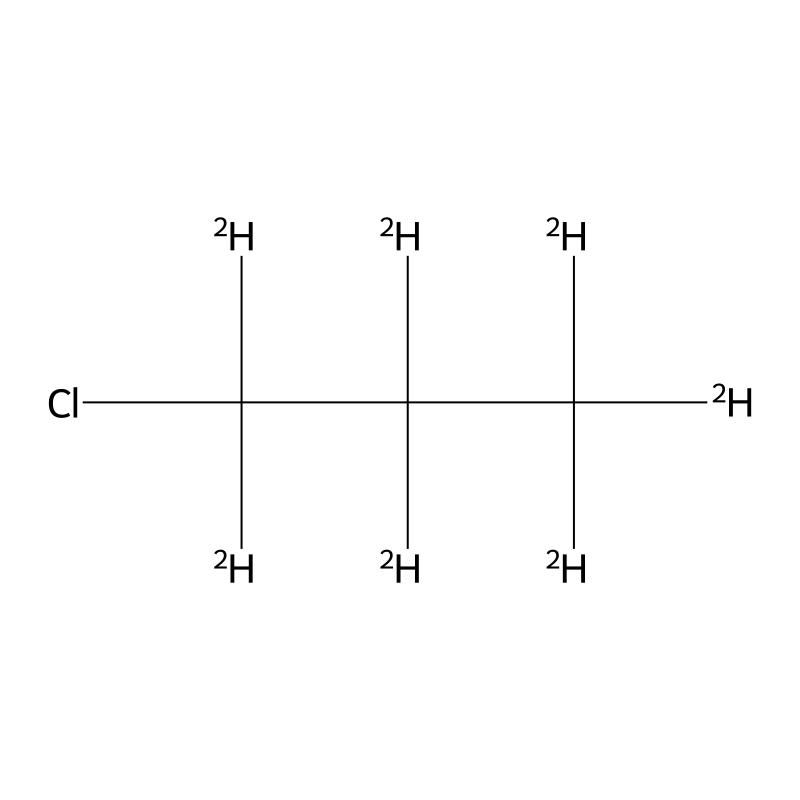1-Chloropropane-d7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Improved NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Deuteration can simplify NMR spectra by eliminating signals from protons (hydrogens) not involved in the area of interest. This allows researchers to focus on specific regions of the molecule and obtain clearer data ().
Kinetic Isotope Effect Studies
Deuterium substitution can be used to investigate reaction mechanisms through kinetic isotope effects. By comparing the reaction rates of a normal molecule and its deuterated counterpart, researchers can gain insights into the role of specific bonds or functional groups in the reaction pathway ().
Internal Standard in Mass Spectrometry
1-Chloropropane-d7 can be used as an internal standard in mass spectrometry experiments due to its unique mass spectrum resulting from the deuterium substitution. This allows for accurate quantification of other analytes in the sample by correcting for variations in instrument performance or sample preparation ().
1-Chloropropane-d7, also known as 1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane, is a deuterated derivative of 1-chloropropane. Its molecular formula is C₃D₇Cl, and it features three carbon atoms, seven deuterium atoms, and one chlorine atom. This compound is characterized by a clear, colorless liquid form and has distinct physical properties due to the presence of deuterium, which affects its density and boiling point compared to its non-deuterated counterpart .
The molecular structure includes a polar carbon-halogen bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarity contributes to the compound's reactivity and interaction with other chemicals .
- Nucleophilic Substitution Reactions: In these reactions, the chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides.
- Elimination Reactions: These reactions involve the removal of hydrogen halide (HCl), leading to the formation of alkenes .
The presence of deuterium allows for unique studies in reaction kinetics and mechanisms due to the isotope effect, where reactions involving deuterated compounds often proceed at different rates compared to their non-deuterated analogs.
Research indicates that 1-chloropropane-d7 can be significant in toxicological studies. It has been examined for its potential health effects related to chlorinated hydrocarbons. Studies have shown that exposure may lead to the formation of N7-guanyl adducts, which are associated with toxicity in liver and kidney tissues . Additionally, its behavior in biological systems can provide insights into detoxification processes and bioremediation applications.
The synthesis of 1-chloropropane-d7 can be achieved through several methods:
- Reaction of n-Propyl Alcohol with Phosphorus Trichloride: This method involves treating n-propyl alcohol with phosphorus trichloride in the presence of a catalyst such as zinc chloride. The reaction facilitates the substitution of hydroxyl groups with chlorine atoms .
- Halogenation of Propane: Another approach includes the halogenation of propane using chlorine gas under UV light conditions. This method can selectively produce various chlorinated products depending on reaction conditions.
1-Chloropropane-d7 has several applications across different fields:
- Isotope Studies: It serves as a tracer in environmental studies to understand chlorinated hydrocarbon behavior and transformation processes.
- Chemical Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
- Pharmaceutical Research: Its unique isotopic labeling makes it valuable in pharmaceutical research for tracking metabolic pathways and interactions .
Studies involving 1-chloropropane-d7 focus on its interactions with various biological systems and chemical environments. For instance:
- Biochemical Transformations: Research has shown that microorganisms can cometabolically oxidize chlorinated propanes, indicating potential bioremediation strategies using this compound.
- Photolysis Studies: Investigations into the photolytic degradation of chlorinated compounds reveal insights into their stability and reactivity under environmental conditions .
Several compounds share structural similarities with 1-chloropropane-d7. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloropropane | C₃H₇Cl | Non-deuterated version; common solvent |
| 2-Chloropropane | C₃H₇Cl | Isomeric form; different reactivity |
| 2-Chloropropane-d7 | C₃D₇Cl | Isotopic variant; used in similar studies |
| 1-Bromopropane | C₃H₇Br | Brominated analog; different reactivity |
| n-Propyl Chloride | C₃H₇Cl | Common name for 1-chloropropane |
The uniqueness of 1-chloropropane-d7 lies in its isotopic labeling with deuterium, which allows for specialized applications in research that require tracking and tracing mechanisms not possible with non-deuterated compounds. This property makes it particularly valuable in both environmental science and pharmaceutical research .








